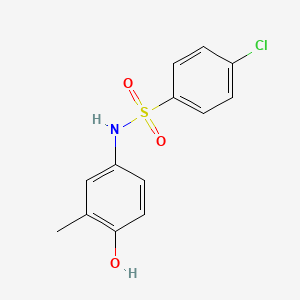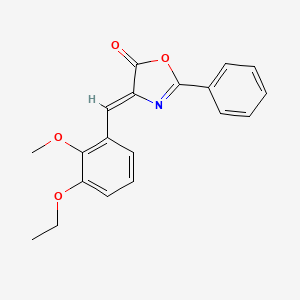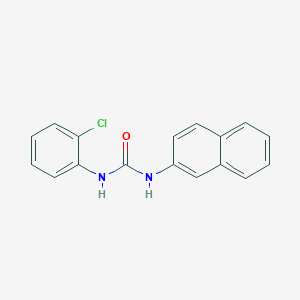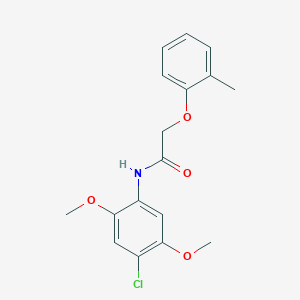
4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as Celecoxib, which is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2) enzyme activity, thereby reducing inflammation and pain.
作用機序
The mechanism of action of 4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide involves the selective inhibition of COX-2 enzyme activity, which is responsible for the production of prostaglandins that cause inflammation and pain. Celecoxib binds to the active site of COX-2 enzyme and prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide are well-documented. It has been shown to reduce inflammation and pain in various animal models and human clinical trials. Celecoxib also exhibits anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. It reduces the risk of developing Alzheimer's disease by inhibiting the production of amyloid-beta peptides, which are the main components of amyloid plaques in the brain. Additionally, Celecoxib has been shown to reduce the risk of cardiovascular disease by inhibiting platelet aggregation and reducing inflammation.
実験室実験の利点と制限
The advantages of using 4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide in lab experiments include its high purity, stability, and selectivity towards COX-2 enzyme activity. It also exhibits low toxicity and minimal side effects, making it a safe and effective tool for studying various biological processes. However, the limitations of using Celecoxib in lab experiments include its high cost and limited availability, which may limit its widespread use.
将来の方向性
There are several future directions for the research and development of 4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide. Some of the potential areas of application include the development of novel therapeutics for cancer, Alzheimer's disease, and cardiovascular diseases. Additionally, Celecoxib can be used as a tool for studying various biological processes, including inflammation, pain, and platelet aggregation. Further research is needed to explore the full potential of this compound and its derivatives in various fields of science and medicine.
合成法
The synthesis of 4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide involves the reaction between 4-hydroxy-3-methylbenzenesulfonamide and 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields high purity of the desired product.
科学的研究の応用
The scientific research application of 4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide is vast and diverse. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Celecoxib has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. It also reduces the risk of developing Alzheimer's disease by inhibiting the production of amyloid-beta peptides, which are the main components of amyloid plaques in the brain. Additionally, Celecoxib has been shown to reduce the risk of cardiovascular disease by inhibiting platelet aggregation and reducing inflammation.
特性
IUPAC Name |
4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-9-8-11(4-7-13(9)16)15-19(17,18)12-5-2-10(14)3-6-12/h2-8,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCSVSZFMRTDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5796831.png)
![1-(4-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5796846.png)
![2-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5796859.png)
![1-(4-fluorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5796865.png)

![2,2'-[1,4-phenylenebis(oxy)]bis(1-phenylethanone)](/img/structure/B5796899.png)


![1-(methylsulfonyl)-5-[(4-phenyl-1-piperazinyl)carbonyl]indoline](/img/structure/B5796913.png)
![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5796918.png)

![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5796928.png)
![ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5796936.png)
